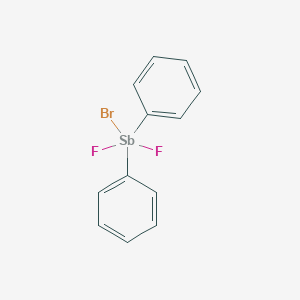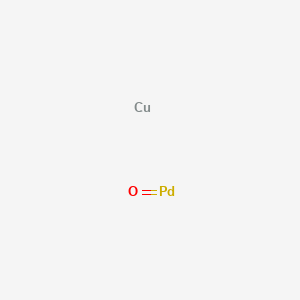
Copper--oxopalladium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper–oxopalladium (1/1) is a coordination compound that features a unique combination of copper and palladium metals. This compound is of significant interest due to its potential applications in catalysis, materials science, and various industrial processes. The presence of both copper and palladium in a single compound allows for unique chemical properties and reactivity, making it a valuable subject of study in the field of inorganic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of copper–oxopalladium (1/1) typically involves the reaction of copper and palladium precursors under controlled conditions. One common method is the co-precipitation technique, where copper and palladium salts are dissolved in a suitable solvent, followed by the addition of a precipitating agent to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of a pure product.
Industrial Production Methods: In an industrial setting, the production of copper–oxopalladium (1/1) may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and yield. The choice of solvents, reagents, and purification techniques is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Copper–oxopalladium (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where ligands or atoms in the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures and in the presence of a catalyst.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are commonly used. These reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Substitution Reactions: Ligand exchange reactions can be carried out using various ligands, such as phosphines or amines, under controlled conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxides, while reduction reactions may produce metallic copper or palladium.
Applications De Recherche Scientifique
Copper–oxopalladium (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various organic reactions, such as cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
Biology: Research has explored the potential of copper–oxopalladium (1/1) in biological systems, including its use as an antimicrobial agent and its interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use in cancer treatment and as a drug delivery system.
Industry: Copper–oxopalladium (1/1) is used in industrial processes, such as the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which copper–oxopalladium (1/1) exerts its effects involves the interaction of the metal centers with various molecular targets. The copper and palladium atoms can coordinate with different ligands, facilitating catalytic reactions. The compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial for its catalytic activity. The specific pathways and molecular targets depend on the reaction conditions and the nature of the substrates involved.
Comparaison Avec Des Composés Similaires
Copper–oxopalladium (1/1) can be compared with other similar compounds, such as:
Copper–oxoplatinum (1/1): This compound features platinum instead of palladium and exhibits different catalytic properties.
Copper–oxorhodium (1/1): With rhodium as the metal center, this compound has unique reactivity and applications.
Palladium–oxoplatinum (1/1): This compound combines palladium and platinum, offering distinct catalytic and chemical properties.
The uniqueness of copper–oxopalladium (1/1) lies in its ability to combine the properties of both copper and palladium, resulting in a versatile compound with a wide range of applications in various fields.
Propriétés
Numéro CAS |
194548-91-9 |
|---|---|
Formule moléculaire |
CuOPd |
Poids moléculaire |
185.97 g/mol |
Nom IUPAC |
copper;oxopalladium |
InChI |
InChI=1S/Cu.O.Pd |
Clé InChI |
XGPZSPVSSGKEJM-UHFFFAOYSA-N |
SMILES canonique |
O=[Pd].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


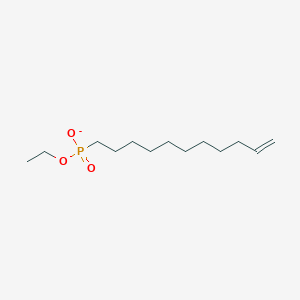
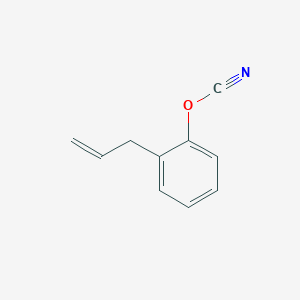
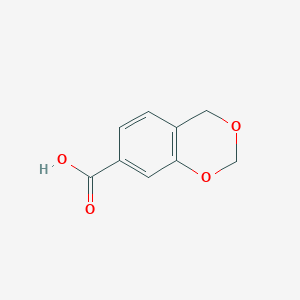
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
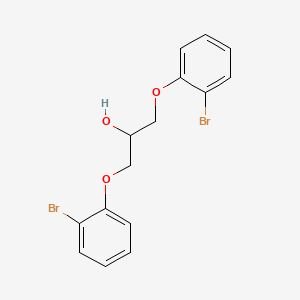
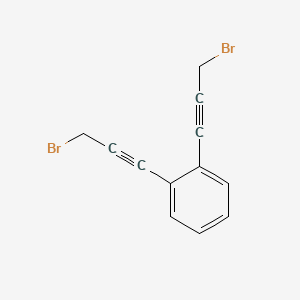
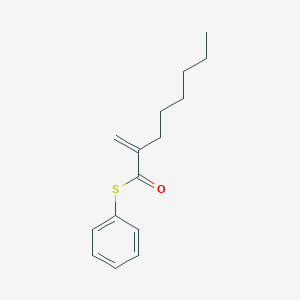
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
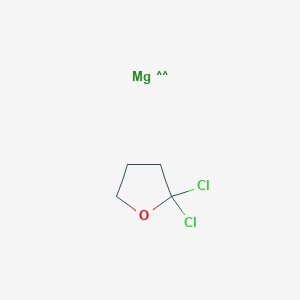
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)

